SB-3CT

Catalog No.
S549042
CAS No.
292605-14-2
M.F
C15H14O3S2
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB-3CT

CAS Number

292605-14-2

Product Name

SB-3CT

IUPAC Name

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane

Molecular Formula

C15H14O3S2

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C15H14O3S2/c16-20(17,11-14-10-19-14)15-8-6-13(7-9-15)18-12-4-2-1-3-5-12/h1-9,14H,10-11H2

InChI Key

LSONWRHLFZYHIN-UHFFFAOYSA-N

SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

(4-phenoxyphenylsulfonyl)methylthiirane, SB 3CT compound, SB-3CT, SB-3CT compound

Canonical SMILES

C1C(S1)CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Description

The exact mass of the compound 2-[(4-Phenoxyphenyl)sulfonylmethyl]thiirane is 306.0384 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-[(4-Phenoxyphenyl)sulfonylmethyl]thiirane is a compound studied for its potential to inhibit a specific type of enzyme called gelatinase. Gelatinases are a subgroup of matrix metalloproteinases (MMPs), a family of enzymes involved in various physiological processes, including breakdown of the extracellular matrix. The extracellular matrix is a complex network of molecules that provides support and structure to cells and tissues .

SB-3CT is a potent small-molecule inhibitor specifically targeting matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). It is classified chemically as 2-[(arylsulfonyl)methyl]thiirane. This compound is notable for its mechanism-based inhibition, which involves the ring-opening of the thiirane structure, leading to the formation of a stable zinc-thiolate complex that effectively inhibits the enzymatic activity of MMP-2 and MMP-9 . The compound has garnered attention due to its potential therapeutic applications in cancer treatment and other diseases where MMPs play a critical role.

The primary chemical reaction involving SB-3CT is its deprotonation and subsequent ring-opening. This reaction is facilitated by the active site glutamate of MMP-2, which abstracts a hydrogen atom from the methylene group adjacent to the sulfone group. This process leads to the formation of a thiolate that coordinates with zinc at the enzyme's active site, effectively inhibiting its activity . The reaction can be summarized as follows:

  • Deprotonation: The active site glutamate abstracts a hydrogen.
  • Ring Opening: The thiirane ring opens, forming a thiolate.
  • Coordination: The thiolate coordinates with zinc, inhibiting MMP activity.

SB-3CT exhibits significant biological activity as an inhibitor of MMP-2 and MMP-9, which are implicated in tumor progression and metastasis. Studies have shown that treatment with SB-3CT not only inhibits these enzymes but also modulates immune responses within tumors. For instance, it has been reported to reduce the expression of programmed death-ligand 1 (PD-L1), enhancing T cell cytotoxicity against cancer cells . Additionally, SB-3CT has demonstrated effectiveness in reducing tumor burden and improving survival rates in preclinical models, highlighting its potential as an anti-cancer agent .

The synthesis of SB-3CT typically involves several key steps:

  • Formation of Thiirane: The initial step involves the creation of the thiirane ring through nucleophilic substitution reactions involving arylsulfonyl precursors.
  • Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity levels required for biological assays.
  • Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure and purity.

Research indicates that variations in synthesis conditions can affect yield and purity, necessitating optimization for specific applications .

SB-3CT has several promising applications:

  • Cancer Therapy: Due to its ability to inhibit MMP-2 and MMP-9, SB-3CT is being investigated as a potential treatment for various cancers where these enzymes are overexpressed.
  • Neuroprotection: Studies suggest that SB-3CT may have neuroprotective properties, potentially applicable in conditions like stroke or traumatic brain injury .
  • Immune Modulation: Its effects on PD-L1 expression indicate potential applications in immunotherapy, particularly in enhancing anti-tumor immune responses .

Interaction studies have demonstrated that SB-3CT selectively inhibits MMP-2 and MMP-9 through a mechanism involving covalent modification of the enzyme's active site. These studies often utilize kinetic assays to measure inhibition constants (K_i), revealing that SB-3CT has a high affinity for MMP-2 (K_i = 28 nM) compared to MMP-9 (K_i = 400 nM) . Furthermore, research shows that the compound can alter immune cell infiltration within tumors, suggesting complex interactions with immune pathways .

Several compounds exhibit similar inhibitory activities against matrix metalloproteinases but differ in their chemical structures and mechanisms of action. Below is a comparison highlighting the uniqueness of SB-3CT:

Compound NameChemical StructureTarget EnzymesMechanism of ActionK_i Values
SB-3CT2-[(arylsulfonyl)methyl]thiiraneMMP-2, MMP-9Mechanism-based inhibitionK_i = 28 nM (MMP-2)
BatimastatN/ABroad-spectrumCompetitive inhibitionK_i = ~25 nM
MarimastatN/ABroad-spectrumCompetitive inhibitionK_i = ~50 nM
IlomastatN/ABroad-spectrumMechanism-based inhibitionK_i = ~100 nM

SB-3CT stands out due to its selective targeting of MMP-2 and MMP-9 with significantly lower K_i values compared to other broad-spectrum inhibitors. Its unique mechanism involving thiirane ring opening also differentiates it from other inhibitors that primarily act through competitive binding.

SB-3CT (2-[(4-phenoxyphenylsulfonyl)methyl]thiirane) is a thiirane-based compound with a molecular formula of C₁₅H₁₄O₃S₂ and a molecular weight of 306.4 g/mol. Its structure features:

  • A three-membered thiirane ring containing sulfur and two carbons.
  • A sulfonyl group directly attached to the thiirane’s methyl group.
  • A 4-phenoxyphenyl moiety connected via the sulfonyl group, contributing to hydrophobic interactions and metabolic stability.

Stereochemical analyses reveal dynamic conformational behavior. X-ray crystallography studies show disorder in the thiirane ring and orientational flexibility of the aromatic rings, with diastereomeric conformations observed in derivatives. The compound is synthesized as a racemic mixture, though both enantiomers exhibit comparable inhibitory activity.

Table 1: Key Structural Features of SB-3CT

FeatureDescription
Core RingThiirane (S-containing three-membered ring)
Functional GroupsSulfonyl (SO₂), phenoxy (O-C₆H₄-O-C₆H₅)
Molecular Weight306.4 g/mol
Solubility>20 mg/mL in DMSO; limited solubility in aqueous media

Synthetic Pathways and Optimization Strategies

SB-3CT is synthesized via multistep routes optimized for yield and structural precision. Three primary methods are employed:

Route A: Lithiation and Sulfur Incorporation

  • Lithiation of aryl bromides to generate thiolate intermediates.
  • Reaction with epichlorohydrin to form chlorohydrins, followed by base-induced epoxide formation.
  • Oxidation to sulfones using m-chloroperbenzoic acid.
  • Thiirane formation via sulfurization with thiourea.

Route B: Diazotization and Functionalization

  • Diazotization of aniline derivatives to form diazonium salts.
  • Conversion to thioacetates, followed by alkylation and epoxide ring formation.
  • Sulfonyl and thiirane installation under controlled conditions.

Route C: Diphenyl Ether Synthesis

  • Ullmann coupling or Suzuki-Miyaura reactions to construct the 4-phenoxyphenyl core.
  • Thiocarbamate rearrangement to introduce the sulfonylmethylthiirane moiety.

Optimization Strategies:

  • Para-/meta-substitutions on the terminal phenyl ring enhance metabolic stability and inhibitory potency.
  • Steric and electronic tuning of substituents modulates binding affinity to MMP-2/9 active sites.

Derivatives and Structural Analogues

Over 65 analogues have been synthesized to explore structure-activity relationships (SAR). Key derivatives include:

Table 2: SB-3CT Derivatives and Inhibitory Activity

DerivativeModification SiteMMP-2 Ki (nM)MMP-9 Ki (nM)
SB-3CTParent structure13.9–28400–600
α,α-Dimethyl SB-3CTMethyl groups at α-carbon>40,000>40,000
γ,γ-Dimethyl SB-3CTMethyl groups at γ-carbon300–5001,500–2,000
Sulfoxide AnalogueS→SO oxidation>10,000>10,000

Key Findings:

  • α,α-Dimethyl derivatives lose inhibitory activity due to steric hindrance of thiirane opening.
  • Sulfoxide analogues show reduced potency (Ki >10,000 nM) compared to SB-3CT, attributed to increased reaction barriers.
  • Para-substituted derivatives (e.g., -NO₂, -CF₃) improve metabolic stability and in vivo efficacy.

SB-3CT demonstrates favorable absorption characteristics following intraperitoneal administration. The compound exhibits rapid absorption with maximum plasma concentrations achieved within 10 minutes after dosing [1] [2]. Following a single 25 mg/kg intraperitoneal dose, SB-3CT reaches peak plasma concentrations of 6.4 ± 0.3 μM, with corresponding brain concentrations of 5.0 ± 0.8 μM [1]. The rapid absorption profile is characterized by a short distribution half-life of 4.8 minutes in brain tissue and 6.9 minutes in plasma [1].

The compound demonstrates excellent bioavailability and systemic exposure, with area under the curve values of 179 μM·minutes in plasma and 122 μM·minutes in brain tissue following single-dose administration [1]. Under repeated-dose conditions, SB-3CT maintains consistent absorption patterns, achieving maximum plasma concentrations of 6.2 ± 0.1 μM and brain concentrations of 3.7 ± 0.5 μM at 10 minutes post-dose [2]. The systemic exposure under repeated dosing shows area under the curve values of 134 μM·minutes in plasma and 87.8 μM·minutes in brain tissue [2].

SB-3CT exhibits extensive tissue distribution with particular affinity for neural tissues. The compound demonstrates uniform distribution across all major brain regions, with regional concentrations ranging from 2.4 to 3.7 pmol/mg tissue [2]. Brain-to-plasma concentration ratios vary across different neural regions, with the highest ratios observed in the striatum (0.56) and whole brain (0.60), while the cerebellum shows the lowest ratio (0.39) [2]. The hippocampus demonstrates intermediate partitioning with a brain-to-plasma ratio of 0.50 [2].
The distribution kinetics reveal that SB-3CT rapidly crosses biological barriers and achieves therapeutic concentrations in target tissues within minutes of administration [1] [2]. The compound does not exhibit significant accumulation in brain tissue, even under repeated dosing regimens, indicating favorable clearance characteristics that minimize the potential for neurotoxic effects [2].

Metabolism Pathways and Active Metabolites

SB-3CT undergoes extensive biotransformation through multiple metabolic pathways, with the primary route being hydroxylation of the terminal phenyl ring to produce the active metabolite p-hydroxySB-3CT [1] [3]. This metabolic transformation represents the major pathway for SB-3CT metabolism in vivo and results in the formation of a compound with enhanced potency compared to the parent drug [1].

The hydroxylation reaction occurs at the para-position of the terminal phenyl ring, yielding p-hydroxySB-3CT as the principal metabolite [1] [3]. This metabolite demonstrates superior inhibitory activity against matrix metalloproteinase-9 with a Ki value of 160 nM, compared to the parent compound's Ki value of 400 nM [1]. The metabolic conversion follows first-order kinetics and occurs rapidly following systemic administration [1].

A secondary metabolic pathway involves oxidation alpha to the sulfone group, leading to the formation of unstable alpha-hydroxysulfone intermediates [3]. These intermediates undergo subsequent fragmentation to produce sulfinic acid metabolites, which are pharmacologically inactive [3]. This pathway represents a minor route of metabolism under normal physiological conditions [3].

The metabolism of SB-3CT is notably different from related compounds in the thiirane class. Unlike the prototype compound, SB-3CT does not undergo significant N-acetylation or extensive aldehyde oxidation [3]. The metabolic profile shows species-specific variations, with minor N-acetylation pathways observed only in certain animal models [3].

Enzyme kinetic studies reveal that SB-3CT metabolism does not involve major cytochrome P450 isoforms, including CYP1A2, CYP2C8, CYP2C9, CYP2D6, CYP3A4, and CYP3A5 [3]. The metabolism is NADPH-independent, indicating that cytochrome P450 enzymes and flavin monooxygenases are not primarily responsible for the biotransformation [3]. Instead, the primary metabolic pathway appears to involve monoamine oxidase-A, as evidenced by inhibition studies using selective monoamine oxidase inhibitors [3].

Brain-to-Plasma Partitioning Dynamics

SB-3CT demonstrates excellent blood-brain barrier penetration characteristics, with brain-to-plasma area under the curve ratios consistently ranging from 0.66 to 0.68 across different dosing regimens [1] [2]. These ratios indicate that approximately 66-68% of the systemic exposure is achieved in brain tissue, representing exceptional central nervous system penetration for a small molecule therapeutic [1] [2].

The blood-brain barrier penetration is rapid and efficient, with SB-3CT achieving maximum brain concentrations within 10 minutes of systemic administration [1] [2]. The compound maintains therapeutic concentrations in brain tissue well above the Ki values for target enzymes matrix metalloproteinase-2 and matrix metalloproteinase-9 for extended periods [1] [2]. Brain concentrations remain above the Ki value for matrix metalloproteinase-9 (400 nM) for at least 60 minutes following single-dose administration [1].

The elimination kinetics from brain tissue demonstrate a biphasic pattern with a rapid distribution phase followed by a slower elimination phase [1] [2]. The elimination half-life in brain tissue is 46 minutes following single-dose administration and 53 minutes under repeated-dose conditions [1] [2]. This prolonged brain residence time contributes to sustained pharmacological activity despite relatively short plasma half-lives [1] [2].

The active metabolite p-hydroxySB-3CT demonstrates superior blood-brain barrier penetration compared to the parent compound, with brain-to-plasma area under the curve ratios of 2.1 [2]. This enhanced penetration results in preferential accumulation in brain tissue, with maximum brain concentrations of 0.14 ± 0.04 μM achieved within 10 minutes of administration [2]. The metabolite exhibits a prolonged elimination half-life of 187 minutes in brain tissue, indicating extensive tissue retention [2].

Regional brain distribution studies reveal uniform penetration across all major brain regions, with slight variations in partitioning efficiency [2]. The compound demonstrates preferential accumulation in the striatum and whole brain regions, while showing slightly reduced penetration in the cerebellum [2]. These regional differences in partitioning may reflect variations in blood-brain barrier permeability, tissue binding characteristics, or regional blood flow patterns [2].

The pharmacokinetic profile indicates that SB-3CT does not accumulate in brain tissue despite repeated dosing, suggesting efficient clearance mechanisms that prevent unwanted neurotoxic effects [2]. The compound maintains consistent brain-to-plasma ratios across different dosing regimens, indicating that blood-brain barrier transport is not saturated under therapeutic dosing conditions [1] [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

306.03843665 g/mol

Monoisotopic Mass

306.03843665 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-[(4-phenoxyphenyl)sulfonylmethyl]thiirane

Dates

Last modified: 08-15-2023
1: Jia F, Yin YH, Gao GY, Wang Y, Cen L, Jiang JY. MMP-9 inhibitor SB-3CT attenuates behavioral impairments and hippocampal loss after traumatic brain injury in rat. J Neurotrauma. 2014 Jul 1;31(13):1225-34. doi: 10.1089/neu.2013.3230. Epub 2014 Jun 3. PubMed PMID: 24661104; PubMed Central PMCID: PMC4082357.
2: Zhou J, Tao P, Fisher JF, Shi Q, Mobashery S, Schlegel HB. QM/MM Studies of the Matrix Metalloproteinase 2 (MMP2) Inhibition Mechanism of (S)-SB-3CT and its Oxirane Analogue. J Chem Theory Comput. 2010 Nov 9;6(11):3580-3587. PubMed PMID: 21076643; PubMed Central PMCID: PMC2976054.
3: Tao P, Fisher JF, Shi Q, Mobashery S, Schlegel HB. Matrix metalloproteinase 2 (MMP2) inhibition: DFT and QM/MM studies of the deprotonation-initialized ring-opening reaction of the sulfoxide analogue of SB-3CT. J Phys Chem B. 2010 Jan 21;114(2):1030-7. doi: 10.1021/jp909327y. PubMed PMID: 20039633; PubMed Central PMCID: PMC2821710.
4: Tao P, Fisher JF, Mobashery S, Schlegel HB. DFT studies of the ring-opening mechanism of SB-3CT, a potent inhibitor of matrix metalloproteinase 2. Org Lett. 2009 Jun 18;11(12):2559-62. doi: 10.1021/ol9008393. PubMed PMID: 19445474; PubMed Central PMCID: PMC2821186.

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